molecular formula C8H8ClN3 B14835385 2-(2-Aminoethyl)-6-chloroisonicotinonitrile

2-(2-Aminoethyl)-6-chloroisonicotinonitrile

Cat. No.: B14835385
M. Wt: 181.62 g/mol
InChI Key: XXGZVNIPFWHNLI-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-chloroisonicotinonitrile is a chemical compound that belongs to the class of isonicotinonitriles This compound is characterized by the presence of an aminoethyl group and a chlorine atom attached to the isonicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-6-chloroisonicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with ethylenediamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6-chloroisonicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted isonicotinonitriles.

Scientific Research Applications

2-(2-Aminoethyl)-6-chloroisonicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-chloroisonicotinonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethyl diphenylborinate: Known for its role in modulating calcium entry in cells.

    Ethanolamine: A simpler compound with similar aminoethyl functionality.

    4-(2-Aminoethyl)aniline: Contains an aminoethyl group attached to an aromatic ring.

Uniqueness

2-(2-Aminoethyl)-6-chloroisonicotinonitrile is unique due to the presence of both the chlorine atom and the nitrile group, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

2-(2-aminoethyl)-6-chloropyridine-4-carbonitrile

InChI

InChI=1S/C8H8ClN3/c9-8-4-6(5-11)3-7(12-8)1-2-10/h3-4H,1-2,10H2

InChI Key

XXGZVNIPFWHNLI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)Cl)C#N

Origin of Product

United States

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